2-[Ethyl(4-ethynylphenyl)amino]ethanol
Description
2-[Ethyl(4-ethynylphenyl)amino]ethanol is a tertiary ethanolamine derivative featuring an ethynyl-substituted phenyl group and an ethylamino side chain. The ethynyl group confers unique reactivity, particularly in click chemistry or polymer synthesis, while the ethanolamine backbone enhances solubility in polar solvents .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(N-ethyl-4-ethynylanilino)ethanol |
InChI |
InChI=1S/C12H15NO/c1-3-11-5-7-12(8-6-11)13(4-2)9-10-14/h1,5-8,14H,4,9-10H2,2H3 |
InChI Key |
IMNUAUVGOLOSSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Observations :
- Ethynyl vs. Nitro Groups : The ethynyl group in the target compound likely increases hydrophobicity and reactivity in click chemistry compared to nitro-containing analogs, which exhibit higher thermal stability .
- Bulkiness: Camphecene’s bicyclic structure enhances binding affinity to viral targets, a feature absent in linear ethanolamine derivatives .
Physical and Chemical Properties
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